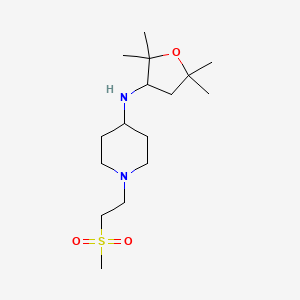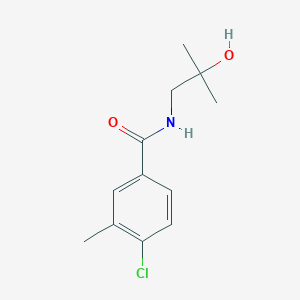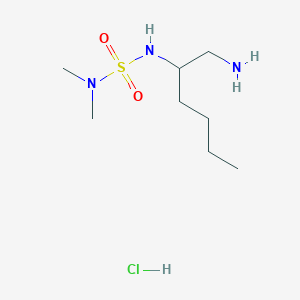![molecular formula C18H21ClN2O3 B7640011 N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7640011.png)
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride, also known as PPCC, is a chemical compound that has been studied extensively for its potential therapeutic applications in various fields of science. PPCC is a member of the morpholine class of compounds and has been found to exhibit a wide range of biological activities, making it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and differentiation. This compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells, vasodilation in cardiovascular disease, and neuroprotection in neurodegenerative diseases. This compound has also been shown to exhibit anti-inflammatory and antioxidant effects, making it a potential candidate for the treatment of various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride in lab experiments is its wide range of biological activities, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively low toxicity, making it a safer alternative to other compounds. One limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
For research on N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride include further studies on its mechanism of action, identification of its molecular targets, and optimization of its pharmacological properties. Other future directions include studies on its potential use in combination therapy with other compounds and its potential use in drug delivery systems.
Synthesis Methods
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride can be synthesized using a variety of methods, including the reaction of 3-phenoxybenzyl chloride with morpholine, followed by the addition of carboxylic acid and hydrochloride salt. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Scientific Research Applications
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride has been extensively studied for its potential therapeutic applications in various fields of science, including cancer research, cardiovascular disease, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In cardiovascular disease, this compound has been found to exhibit vasodilatory effects, making it a potential candidate for the treatment of hypertension. In neurodegenerative diseases, this compound has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's and Parkinson's diseases.
properties
IUPAC Name |
N-[(3-phenoxyphenyl)methyl]morpholine-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3.ClH/c21-18(17-13-22-10-9-19-17)20-12-14-5-4-8-16(11-14)23-15-6-2-1-3-7-15;/h1-8,11,17,19H,9-10,12-13H2,(H,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLOHFDEVAQZKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-cyclopropyl-N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]propan-1-amine](/img/structure/B7639928.png)
![N-(7-oxabicyclo[2.2.1]heptan-2-yl)-4-pyrrolidin-1-ylpyrimidin-2-amine](/img/structure/B7639931.png)
![4-Fluoro-3-[(5-methyltetrazol-1-yl)methyl]benzonitrile](/img/structure/B7639942.png)
![(2S)-2-amino-1-[4-(3-cyclopentylpropanoyl)piperazin-1-yl]-3,3-dimethylbutan-1-one;hydrochloride](/img/structure/B7639947.png)

![N-[3-(2-phenoxyethoxymethyl)phenyl]pyrrolidine-3-carboxamide;hydrochloride](/img/structure/B7639969.png)
![1-(Azepan-1-yl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethylamino]butan-1-one](/img/structure/B7639976.png)
![3-piperidin-3-yl-N-[4-(thiadiazol-4-yl)phenyl]butanamide;hydrochloride](/img/structure/B7639983.png)

![(3-Amino-4-methylphenyl)-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone;hydrochloride](/img/structure/B7639992.png)
![5-[4-(2-Fluorophenyl)butan-2-ylamino]-1-methylpiperidin-2-one](/img/structure/B7639997.png)


![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)